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Compound of Interest

Compound Name:
Methyl 7-methoxy-1H-indazole-3-

carboxylate

Cat. No.: B126872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Methyl 7-methoxy-1H-indazole-3-
carboxylate (CAS Number: 885278-95-5), a key heterocyclic compound with significant

applications in medicinal chemistry and drug development. While detailed, peer-reviewed

studies on this specific molecule are limited, this document consolidates available data and

extrapolates from closely related analogues to present its physicochemical properties,

synthesis protocols, and potential biological significance. The indazole scaffold is a privileged

structure in numerous pharmacologically active agents, and this derivative serves as a crucial

intermediate in the synthesis of more complex molecules, including metabolites of therapeutic

drugs.

Physicochemical Properties
The physicochemical properties of Methyl 7-methoxy-1H-indazole-3-carboxylate are

summarized below. This data is compiled from publicly available sources and may vary

between different suppliers. Experimental verification is recommended for precise

measurements.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b126872?utm_src=pdf-interest
https://www.benchchem.com/product/b126872?utm_src=pdf-body
https://www.benchchem.com/product/b126872?utm_src=pdf-body
https://www.benchchem.com/product/b126872?utm_src=pdf-body
https://www.benchchem.com/de/product/b126872
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 885278-95-5 [1]

Molecular Formula C₁₀H₁₀N₂O₃ [1]

Molecular Weight 206.20 g/mol [1]

Appearance White to off-white solid [1]

Melting Point Not consistently reported [1]

Boiling Point Not available [1]

Solubility
Soluble in organic solvents like

DMSO and methanol
[1]

Synthesis and Experimental Protocols
Methyl 7-methoxy-1H-indazole-3-carboxylate is primarily synthesized via the esterification of

its corresponding carboxylic acid, 7-methoxy-1H-indazole-3-carboxylic acid.[1] While a specific,

detailed protocol for this exact molecule is not widely published, the following sections describe

established methodologies for the synthesis of the indazole core and subsequent functional

group manipulations, which can be adapted for its preparation.

Synthesis of the Indazole-3-carboxylate Core
A common route to the indazole-3-carboxylate scaffold involves the nitrosation of an

appropriately substituted indole, followed by oxidation and esterification. The workflow for a

related compound, 7-Methyl-1H-indazole-3-carboxamide, provides a relevant synthetic

strategy.[2]

Experimental Workflow: Synthesis of the Indazole Core
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Step 1: Nitrosation

Step 2: Oxidation

Step 3: Esterification
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Reaction Mixture
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Sodium Chlorite

7-Methoxy-1H-indazole-3-carboxylic acid

Esterification Reaction
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Methyl 7-methoxy-1H-indazole-3-carboxylate
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Caption: Synthetic workflow for Methyl 7-methoxy-1H-indazole-3-carboxylate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b126872?utm_src=pdf-body-img
https://www.benchchem.com/product/b126872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde (Adapted from a similar

synthesis)

In a round-bottom flask, cool a solution of sodium nitrite in deionized water and DMF to 0 °C.

Slowly add 2 N hydrochloric acid to the solution at 0 °C and stir for 10 minutes.

Add a solution of 7-methoxy-1H-indole in DMF dropwise over a period of 2 hours using a

syringe pump.

Allow the reaction mixture to stir at room temperature for 12 hours.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with water and brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography to yield 7-methoxy-1H-indazole-3-

carboxaldehyde.

Protocol for Oxidation to 7-Methoxy-1H-indazole-3-carboxylic acid

Dissolve the 7-methoxy-1H-indazole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and

water.

Add sodium dihydrogen phosphate and 2-methyl-2-butene to the solution.

In a separate flask, dissolve sodium chlorite in water.

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
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Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-methoxy-1H-

indazole-3-carboxylic acid.[2]

Protocol for Esterification to Methyl 7-methoxy-1H-indazole-3-carboxylate

Suspend 7-methoxy-1H-indazole-3-carboxylic acid in methanol.

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

Cool the reaction mixture and neutralize the acid.

Remove the methanol under reduced pressure.

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to

yield the crude product.

Purify by column chromatography or recrystallization to obtain pure Methyl 7-methoxy-1H-
indazole-3-carboxylate.

Biological Significance and Applications in Drug
Discovery
Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to

their wide range of pharmacological activities, including anti-inflammatory, antibacterial, and

antitumor effects.[3] Compounds with the 1H-indazole-3-carboxamide core, which can be

synthesized from Methyl 7-methoxy-1H-indazole-3-carboxylate, have shown particular

promise as therapeutic agents.[3]

Role as a Synthetic Intermediate
Methyl 7-methoxy-1H-indazole-3-carboxylate is a key synthetic intermediate, notably in the

preparation of 7-Hydroxy Granisetron.[1] Granisetron is a potent and selective serotonin 5-HT3
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receptor antagonist used to manage nausea and vomiting, particularly in chemotherapy

patients.[1] The availability of this intermediate is crucial for studying the metabolism and

activity of such drugs.

Potential as a PAK1 Inhibitor
While direct biological activity data for Methyl 7-methoxy-1H-indazole-3-carboxylate is

scarce, the 1H-indazole-3-carboxamide scaffold, derivable from it, is a potent inhibitor of p21-

activated kinase 1 (PAK1).[3][4] Aberrant activation of PAK1 is strongly linked to tumor

progression, making it an attractive target for anticancer therapies.[3][4] It is hypothesized that

carboxamide derivatives of 7-methoxy-1H-indazole-3-carboxylic acid would also exhibit

inhibitory activity against PAK1.[3]
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Caption: Potential inhibitory action on the PAK1 signaling pathway.
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Analytical Characterization
Standard analytical techniques are employed to confirm the structure and purity of Methyl 7-
methoxy-1H-indazole-3-carboxylate.[1]

Analytical Technique Purpose

¹H and ¹³C NMR Spectroscopy

Elucidates the chemical structure by identifying

proton and carbon environments and their

connectivity.

Mass Spectrometry (MS)
Determines the molecular weight and provides

information on the fragmentation pattern.

Infrared (IR) Spectroscopy
Identifies key functional groups such as N-H,

C=O, and C-O bonds.

Melting Point Analysis Assesses the purity of the compound.

Conclusion
Methyl 7-methoxy-1H-indazole-3-carboxylate is a valuable chemical entity for researchers in

drug discovery and development. Its primary role as a synthetic intermediate for

pharmacologically relevant molecules underscores its importance. While direct biological data

is limited, the well-documented activities of the broader indazole class, particularly as kinase

inhibitors, suggest that derivatives of this compound warrant further investigation for their

therapeutic potential. This guide provides a foundational resource for the synthesis,

characterization, and potential application of this compound in advancing pharmaceutical

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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